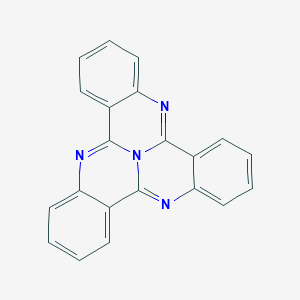
Tricycloquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricycloquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C21H12N4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materials Science and Electronics
Discotic Liquid Crystals
Tricycloquinazoline has gained attention as a core fragment for discotic liquid crystals due to its unique structural properties. These materials are being explored for their potential in one-dimensional charge transport , which is crucial for developing advanced electronic devices such as organic field-effect transistors (OFETs) and photovoltaic cells. The electron-deficient nature of TCQ derivatives makes them suitable as n-type semiconductors, enhancing their application in organic electronics .
Polymer Science
Research into TCQ-based polymers has shown promise in improving the thermal stability and performance of low-band-gap polyhydrocarbons like poly(indeno[1,2-b]fluorene). The incorporation of TCQ into these polymers can enhance their stability against environmental factors such as moisture and UV light, making them more viable for commercial applications in optoelectronics .
Catalysis
Electrocatalytic Applications
Recent studies have highlighted the potential of TCQ-based metal-organic frameworks (MOFs) in electrocatalytic processes, particularly for the reduction of carbon dioxide to methanol. The integration of TCQ into these frameworks enhances their conductivity and catalytic efficiency, presenting a sustainable approach to CO2 utilization .
Anticancer Properties
this compound derivatives have been studied extensively for their anticancer activities. Research indicates that modifications to the TCQ structure can significantly enhance its efficacy against various cancer cell lines, including hepatocellular carcinoma and breast cancer. For instance, some derivatives have shown promising results by inducing apoptosis and inhibiting cell proliferation through mechanisms involving key regulatory proteins like Polo-like Kinase 1 .
Antimicrobial Activity
The antimicrobial properties of TCQ derivatives are also noteworthy. Compounds derived from TCQ have demonstrated significant activity against resistant bacterial strains, outperforming traditional antibiotics in certain assays. The triazole moiety within these compounds plays a crucial role in disrupting microbial cell wall synthesis .
Case Studies
Analyse Chemischer Reaktionen
Coordination Reactions with Metal Ions
HATQ forms 2D conjugated metal–organic frameworks (c-MOFs) through coordination with transition metals:
a. Formation of Ni₃(HATQ)₂
-
Reaction : HATQ coordinates with Ni²⁺ in square-planar geometry.
-
Conditions : Solvothermal synthesis at 85°C for 72 hours in DMF/H₂O under basic pH.
-
Key Features :
| Parameter | Details |
|---|---|
| Metal Source | Ni²⁺ salts |
| Solvent System | DMF/Water (mixed) |
| Temperature | 85°C |
| Reaction Time | 3 days |
| Stability | Solvent-resistant (DMAC, MeOH) |
b. Electronic Structure Analysis
-
XAFS/XANES : Ni K-edge profiles match NiO, confirming +2 oxidation state .
-
EXAFS : Ni–N bond distance ≈ 1.96 Å, consistent with square-planar geometry .
Electrochemical Redox Reactions
Ni₃(HATQ)₂ demonstrates dual-ion storage in sodium-ion batteries (SIBs):
a. Redox Mechanism
-
Discharge : Na⁺ insertion at NiN₄ sites, forming C–N–Na bonds.
-
Charge : PF₆⁻ intercalation at TQ ligand’s N atoms.
-
Evidence :
b. Performance Metrics
| Property | Value |
|---|---|
| Capacity Retention | 99% after 150 cycles (0.2 A/g) |
| Rate Performance | 95% capacity at 1 A/g (1000 cycles) |
| Na⁺ Diffusion Coefficient | 10⁻⁸–10⁻⁹ cm²/s (fast kinetics) |
c. Theoretical Insights
-
DFT Calculations :
-
Reaction Potentials :
Stability and Degradation Pathways
Eigenschaften
CAS-Nummer |
195-84-6 |
|---|---|
Molekularformel |
C21H12N4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |
InChI-Schlüssel |
MBKVPODUVNCLCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
Key on ui other cas no. |
195-84-6 |
Synonyme |
tricycloquinazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















